molecular formula C18H23NO2 B2680076 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide CAS No. 1421462-26-1

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide

Cat. No.: B2680076
CAS No.: 1421462-26-1
M. Wt: 285.387
InChI Key: YKNFUZUEQBEHHY-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide is a synthetic organic compound characterized by a naphthalene core, a hydroxy-substituted propyl chain, and a pivalamide moiety. Its molecular formula is C₁₈H₂₃NO₂ (molecular weight: 285.38 g/mol). The naphthalen-1-yl group provides aromaticity and hydrophobicity, while the hydroxyl group enhances polarity.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-18(2,3)17(21)19-12-11-16(20)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16,20H,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNFUZUEQBEHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC(C1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide typically involves the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with pivaloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, dichloromethane as solvent.

    Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran as solvent.

    Substitution: Various nucleophiles (e.g., amines, alcohols), organic solvents (e.g., dichloromethane, tetrahydrofuran), and bases (e.g., triethylamine).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Reformation of the hydroxy group.

    Substitution: Formation of various substituted amide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the naphthalene ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features

Compound Name Aromatic System Substituents Molecular Formula Molecular Weight (g/mol)
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide Naphthalene 3-hydroxypropyl, pivalamide C₁₈H₂₃NO₂ 285.38
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide Pyridine 3-hydroxypropyl, pivalamide C₁₃H₂₀N₂O₂ 236.31
N-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide Pyridine tert-butyldimethylsilyloxypropyl, pivalamide C₁₉H₃₄N₂O₂Si 350.57
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Naphthalene + Piperidine 4-fluorobenzyl, piperidine carboxamide C₂₆H₂₇FN₂O 414.51

Key Observations :

  • Substituents : The hydroxypropyl group increases hydrophilicity relative to the silyl-protected analog in . The pivalamide group is conserved across all compounds, suggesting shared synthetic or stability advantages.
  • Molecular Weight : The target compound is intermediate in size between pyridine derivatives and larger piperidine-based inhibitors .

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound enhances water solubility compared to the silyl-protected analog (), which is more lipophilic due to the tert-butyldimethylsilyl group .
  • Stability : Silyl ethers (e.g., ) are labile under acidic or aqueous conditions, whereas the target compound’s hydroxyl group may offer hydrolytic stability akin to ’s pyridine derivative .
  • Reactivity : The naphthalene core may confer UV absorption or fluorescence properties, differentiating it from pyridine-based analogs .

Research Findings and Gaps

  • Comparisons rely on analogs.
  • Biological Activity : highlights naphthalene-containing piperidine carboxamides as SARS-CoV-2 inhibitors, but the target compound’s efficacy remains untested .

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide is a synthetic organic compound notable for its unique structural features, including a naphthalene ring and a hydroxy group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and agronomy.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉NO₂, with a molecular weight of approximately 299.38 g/mol. The presence of the hydroxy group allows for hydrogen bonding, which can enhance solubility and reactivity in biological systems. Additionally, the amide bond provides stability while being susceptible to hydrolysis under certain conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effects on various pathogens, including fungi and bacteria. For instance, similar compounds have shown efficacy against plant pathogens such as Rhizoctonia solani, leading to significant morphological changes in fungal structures when treated with related naphthalene-based compounds.

Anticancer Potential

The compound's structure suggests potential anticancer properties, as many naphthalene derivatives are known to interact with key biological targets involved in cancer progression. Preliminary studies indicate that it may inhibit specific signaling pathways associated with cancer cell proliferation and survival .

The mechanism by which this compound exerts its biological effects likely involves interactions with proteins and enzymes. The hydroxy group and naphthalene moiety may facilitate binding to various molecular targets, modulating their activity. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate these interactions further.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
N-(3-hydroxy-3-(phenyl)propyl)pivalamideContains a phenyl group instead of naphthaleneMay exhibit different biological activities due to phenyl substitution
N-(4-hydroxy-4-(naphthalen-1-yl)butyramideFeatures a butyramide linkagePotentially different pharmacokinetics compared to propyl derivative
N-(3-hydroxy-3-(thiophen-2-yl)propyl)pivalamideContains a thiophene ringDifferences in electronic properties affecting reactivity

This comparison highlights how variations in structure can lead to different biological profiles, emphasizing the significance of the naphthalene ring in enhancing the compound's stability and binding affinity.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antifungal Activity : A study focused on the inhibition of Rhizoctonia solani demonstrated that treatment with related naphthalene derivatives resulted in significant morphological alterations in fungal hyphae, indicating potential applications in agricultural pest management.
  • Anticancer Studies : Investigations into the anticancer properties of similar compounds have shown promising results, with evidence suggesting modulation of key signaling pathways involved in tumor growth and metastasis. These studies often utilize cell line assays to assess cytotoxicity and mechanism elucidation through pathway analysis .

Q & A

Basic: What are the recommended synthetic routes for N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide, and how can reaction conditions be optimized?

Methodological Answer:
A plausible synthesis involves nucleophilic substitution or coupling reactions. For example, adapting methods from pivalamide derivatives (e.g., N-(3-hydroxyphenyl)pivalamide synthesis), the hydroxyl group can be functionalized via alkylation or Mitsunobu reactions. A typical procedure includes:

  • Reacting 3-(naphthalen-1-yl)propane-1,3-diol with pivaloyl chloride in anhydrous acetone under reflux, using potassium carbonate as a base to deprotonate the hydroxyl group .
  • Monitoring reaction progress via TLC or LC-MS.
  • Optimize yields by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of pivaloyl chloride) and reaction time (3–6 hours).

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Contamination by unreacted diol can be resolved by fractional distillation or preparative HPLC .

Basic: How is the structural identity of this compound confirmed experimentally?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify characteristic peaks:
    • 1^1H: δ 1.2 ppm (s, 9H, pivaloyl tert-butyl), δ 4.8–5.2 ppm (m, 1H, hydroxyl-bearing methine), aromatic protons (δ 7.2–8.3 ppm, naphthalene) .
    • 13^13C: δ 27.5 ppm (pivaloyl CH3_3), δ 178.5 ppm (amide carbonyl).
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography: For unambiguous confirmation, single-crystal diffraction (using SHELX software for refinement) resolves bond lengths and stereochemistry .

Advanced: What strategies are employed to evaluate the biological activity of this compound in nitric oxide synthase (NOS) inhibition?

Methodological Answer:
Given structural similarity to N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide (a known iNOS inhibitor, IC50_{50} = 4.6 µM) :

Enzyme Assays:

  • Use recombinant iNOS/nNOS/eNOS isoforms.
  • Measure NADPH consumption or citrulline production via colorimetric assays.

Cell-Based Studies:

  • Test in LPS-stimulated macrophages (iNOS expression model) to quantify NO production (Griess reagent).

Selectivity Profiling:

  • Compare IC50_{50} values across NOS isoforms to assess selectivity.
  • Validate with molecular docking (e.g., AutoDock Vina) to predict binding to the heme cofactor pocket .

Advanced: How can researchers resolve contradictions in observed biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from impurities, assay conditions, or off-target effects. Mitigation strategies include:

  • Purity Validation: Use HPLC (≥95% purity) and elemental analysis.
  • Orthogonal Assays: Confirm activity with complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Dose-Response Curves: Ensure linearity across concentrations (e.g., 0.1–100 µM).
  • Control Experiments: Test against structurally related analogs (e.g., naphthalene-free derivatives) to isolate pharmacophore contributions .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they addressed?

Methodological Answer:

  • Crystal Growth: The compound’s hydrophobicity and flexible side chain hinder crystallization. Use vapor diffusion (e.g., methanol/water mixtures) or co-crystallization with cyclodextrins.
  • Data Collection: High-resolution data (≤1.0 Å) may require synchrotron radiation.
  • Refinement Challenges:
    • Twinning: Resolve using SHELXL’s TWIN/BASF commands .
    • Disorder: Model flexible propyl chains with multiple conformers (occupancy refinement).
  • Validation: Cross-check with DFT-calculated bond lengths (e.g., Gaussian software) .

Advanced: How can mechanistic studies differentiate between direct enzyme inhibition and downstream signaling modulation by this compound?

Methodological Answer:

Kinetic Analysis:

  • Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.

Gene Expression Profiling:

  • RNA-seq or qPCR to assess iNOS transcription levels in treated cells.

Pathway-Specific Knockouts:

  • Use CRISPR/Cas9-edited cell lines (e.g., iNOS/^{-/-}) to isolate compound effects.

Metabolomics:

  • Track downstream metabolites (e.g., arginine, citrulline) via LC-MS to map pathway disruption .

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